molecular formula C20H17ClFNO4S2 B2937114 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 896327-28-9

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2937114
CAS No.: 896327-28-9
M. Wt: 453.93
InChI Key: RDFAPDAZOPXXDL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group, a 4-fluorobenzenesulfonyl moiety, and a thiophen-2-yl substituent. Its design likely targets specific biological pathways, leveraging the sulfonyl group for enhanced binding affinity and the thiophene ring for π-π interactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFAPDAZOPXXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent.

    Synthesis of the fluorobenzenesulfonyl intermediate: This involves the sulfonylation of 4-fluorobenzene.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy and fluorobenzenesulfonyl intermediates with a thiophene derivative under specific reaction conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thiophene ring to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key variations and their implications:

Compound Key Structural Differences Potential Biological Implications Reference
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide 4-Methoxyphenylsulfonyl vs. 4-fluorobenzenesulfonyl Methoxy groups may enhance lipophilicity but reduce electron-withdrawing effects compared to fluorine.
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Oxazole ring replaces ethyl group; bromine instead of chlorine Bromine’s larger atomic radius may sterically hinder binding, while oxazole could modulate solubility.
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole ring replaces sulfonamide group; ethyl substitution Triazoles often improve metabolic stability but may reduce sulfonamide-mediated target engagement.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Lacks sulfonyl and chlorophenoxy groups; simpler acetamide scaffold Reduced steric bulk may enhance membrane permeability but limit target specificity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Thiophene and chlorophenoxy groups contribute to moderate lipophilicity, comparable to triazole-containing analogs (logP ~2.5–3.5 estimated). Sulfonamide groups generally improve water solubility relative to non-polar substituents .
  • Metabolic Stability : The fluorobenzenesulfonyl group may resist oxidative metabolism better than methoxy or bromine derivatives, as fluorine is less prone to CYP450-mediated dehalogenation .

Pharmacological Activity

While direct data are unavailable, inferences can be drawn from related compounds:

  • Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives exhibit in vitro antimycobacterial activity (MIC ~6.25 µg/mL against M. tuberculosis), suggesting the thiophene-acetamide scaffold is pharmacologically relevant .
  • Enzyme Inhibition: Sulfonamide-bearing analogs (e.g., 17β-hydroxysteroid dehydrogenase inhibitors) demonstrate IC₅₀ values in the nanomolar range, underscoring the importance of the sulfonyl group for enzyme interaction .
  • Antimicrobial Potential: Thiazolidinone-acetamide hybrids (e.g., 2-(4-chloro-3-methylphenoxy)-N-(thiazolidin-3-yl)acetamide) show antibacterial activity (MIC 8–32 µg/mL), indicating that chloro-phenoxy groups synergize with heterocycles .

Biological Activity

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17ClFNO3S
  • Molecular Weight : 357.84 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the chlorophenoxy and sulfonyl groups enhances its binding affinity and selectivity for these targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that chlorophenoxy derivatives can inhibit bacterial growth by disrupting cell wall synthesis. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized to share similar properties.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. A related compound demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigation is needed to confirm these effects for this compound.

Case Studies

  • Study on Enzyme Inhibition : A study focused on the inhibition of specific enzymes involved in inflammatory processes showed that similar sulfonamide derivatives could reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. This suggests that the target compound may also exhibit anti-inflammatory properties.
  • Neuroprotective Effects : In a recent study, compounds with similar structural motifs were evaluated for neuroprotective effects against oxidative stress in neuronal cells. The results indicated a potential protective mechanism against neurodegeneration, warranting further exploration for our target compound.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialChlorophenoxy DerivativesInhibition of bacterial growth
AnticancerSulfonamide DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar SulfonamidesReduced inflammation via COX inhibition
Neuroprotective EffectsRelated CompoundsProtection against oxidative stress

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